molecular formula C17H20N4O3 B2688029 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797718-05-8

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Numéro de catalogue: B2688029
Numéro CAS: 1797718-05-8
Poids moléculaire: 328.372
Clé InChI: NUMLOAITACWJOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been developed to target the enzymatic activity of the histone demethylase JMJD3. JMJD3 is involved in the regulation of gene expression and plays a crucial role in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has shown the synthesis of novel compounds, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone. These compounds have been explored for their anti-inflammatory and analgesic properties. For instance, certain derivatives demonstrated significant inhibitory activity on COX-2 selectivity, showcasing potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential PET Agents for Parkinson's Disease

Another significant application involves the synthesis of [11C]HG-10-102-01, a compound evaluated as a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This research underscores the compound's applicability in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Renin Inhibitors for Hypertension

Benzimidazole derivatives have been identified as potent, orally active renin inhibitors, aiming to improve the pharmacokinetic profile for hypertension management. Modifications in the structure of these compounds enhanced their renin inhibitory activity, offering insights into the development of new hypertension therapies (Tokuhara et al., 2018).

Cancer Therapy Agents

The compound MGCD0103, characterized as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been discovered as an isotype-selective HDAC inhibitor with the potential for treating cancer. It selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity in vivo and highlighting its promise as an anticancer drug (Zhou et al., 2008).

Gastroprokinetic Activity

Research into the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds has shown significant results. These compounds have been evaluated for their effects on gastric emptying, offering potential therapeutic applications in treating gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Propriétés

IUPAC Name

2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-3-2-4-13(14)17(22)19-12-15-18-7-6-16(20-15)21-8-10-24-11-9-21/h2-7H,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMLOAITACWJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.